molecular formula C28H30N2O5 B12488214 Propyl 5-({[4-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate

Propyl 5-({[4-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate

Cat. No.: B12488214
M. Wt: 474.5 g/mol
InChI Key: QOPASRUIDITLLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROPYL 5-[4-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a propyl ester group, a benzyloxybenzamido moiety, and a morpholinyl group attached to a benzoate core. Its intricate structure makes it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 5-[4-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzyloxybenzamido Intermediate: This step involves the reaction of 4-benzyloxybenzoic acid with an appropriate amine to form the benzyloxybenzamido intermediate.

    Introduction of the Morpholinyl Group: The intermediate is then reacted with morpholine under suitable conditions to introduce the morpholinyl group.

    Esterification: Finally, the esterification of the resulting compound with propyl alcohol yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

PROPYL 5-[4-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyloxy and morpholinyl groups, using suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

PROPYL 5-[4-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It finds applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of PROPYL 5-[4-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The benzyloxybenzamido moiety may interact with enzymes or receptors, modulating their activity. The morpholinyl group can enhance the compound’s solubility and bioavailability, facilitating its biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    PROPYL 5-AMINO-2-MORPHOLIN-4-YLBENZOATE: Similar structure but with an amino group instead of the benzyloxybenzamido moiety.

    4-BENZYLOXYBENZOIC ACID: Shares the benzyloxybenzamido moiety but lacks the morpholinyl and propyl ester groups.

Uniqueness

PROPYL 5-[4-(BENZYLOXY)BENZAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H30N2O5

Molecular Weight

474.5 g/mol

IUPAC Name

propyl 2-morpholin-4-yl-5-[(4-phenylmethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C28H30N2O5/c1-2-16-34-28(32)25-19-23(10-13-26(25)30-14-17-33-18-15-30)29-27(31)22-8-11-24(12-9-22)35-20-21-6-4-3-5-7-21/h3-13,19H,2,14-18,20H2,1H3,(H,29,31)

InChI Key

QOPASRUIDITLLQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.